molecular formula C13H11NO4 B6151069 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid CAS No. 1545929-71-2

3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid

Cat. No.: B6151069
CAS No.: 1545929-71-2
M. Wt: 245.2
InChI Key:
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Description

3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is a chemical compound with a complex structure that includes a pyrrole ring and a phenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of maleic anhydride with phenylpropionic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to react with thiol groups makes it a valuable tool for labeling and detecting proteins.

Medicine: The compound has potential applications in the development of new drugs. Its unique structure and reactivity can be exploited to create novel therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including adhesives and sealants.

Mechanism of Action

The mechanism by which 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction is crucial in biological processes and can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

  • 3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride

  • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile

Uniqueness: 3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid is unique due to its specific structural features, which include the presence of both a pyrrole ring and a phenyl group. This combination of functional groups imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

1545929-71-2

Molecular Formula

C13H11NO4

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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